Desmethoxy Apixaban
Description
Desmethoxy Apixaban is a structural analog of the direct oral anticoagulant (DOAC) Apixaban, which is a potent, selective inhibitor of coagulation factor Xa (FXa). The primary structural modification in this compound is the removal of the methoxy (-OCH₃) group from the 4-methoxyphenyl moiety of Apixaban (Fig. 1). This alteration likely impacts molecular interactions with FXa, pharmacokinetic (PK) properties, and pharmacodynamic (PD) efficacy .
Properties
Molecular Formula |
C24H23N5O3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-phenyl-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H23N5O3/c25-23(31)21-19-13-15-28(24(32)22(19)29(26-21)18-6-2-1-3-7-18)17-11-9-16(10-12-17)27-14-5-4-8-20(27)30/h1-3,6-7,9-12H,4-5,8,13-15H2,(H2,25,31) |
InChI Key |
MATCNVMTFNKVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethoxy Apixaban involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring and the introduction of the phenyl groups. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This involves the use of large reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Metabolic Reactions
Desmethoxy Apixaban is formed via O-demethylation of apixaban, a process mediated by cytochrome P450 (CYP3A4) enzymes . Subsequent reactions include hydroxylation and sulfation , with the latter facilitated by sulfotransferases (SULT1A1) . These transformations occur during hepatic metabolism and result in pharmacologically inactive metabolites .
Table 1: Key Metabolic Pathways of this compound
Synthetic Routes
Laboratory synthesis of this compound involves demethylation of apixaban using standard organic chemistry techniques, though detailed protocols remain proprietary. Key steps likely include:
-
Selective cleavage of the methoxy group via nucleophilic substitution or oxidative methods.
-
Purification through chromatography or crystallization to isolate the desmethylated product .
Stability and Degradation
-
Acidic/basic hydrolysis : Potential cleavage of the lactam ring or amide bond .
-
Oxidative stress : May lead to further hydroxylation or ring-opening reactions .
Table 2: Stability Profile
| Condition | Observation | Source |
|---|---|---|
| Room temperature | Stable (no decomposition) | |
| Strong acids/bases | Partial degradation (structural changes) | |
| High-temperature | Uncharacterized byproducts |
Reaction Kinetics
Scientific Research Applications
Desmethoxy Apixaban has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on anticoagulant activity.
Biology: Investigated for its interactions with biological targets, such as factor Xa and other proteins involved in coagulation.
Medicine: Explored as a potential therapeutic agent for conditions requiring anticoagulation, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of new anticoagulant drugs and as a reference standard in analytical methods.
Mechanism of Action
Desmethoxy Apixaban exerts its effects by inhibiting factor Xa, a key enzyme in the coagulation cascade. By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism is similar to that of Apixaban, but the absence of the methoxy group may affect its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs and Related Compounds
Binding Affinity and FXa Inhibition
Apixaban exhibits an inhibitory constant (Ki) of 0.08 nM against FXa, attributed to its optimized interactions with the enzyme’s S1 and S4 pockets . This compound, lacking the methoxy group, is hypothesized to exhibit reduced binding due to:
- Loss of Hydrophobic Interactions : The methoxy group occupies a hydrophobic region in FXa’s S4 pocket.
- Altered Hydrogen Bonding : The oxygen in the methoxy group may form weak hydrogen bonds with Tyr99 or Asp189 residues.
Comparative Data :
| Compound | FXa Ki (nM) | Selectivity Over Thrombin |
|---|---|---|
| Apixaban | 0.08 | >30,000-fold |
| Rivaroxaban | 0.4 | ~10,000-fold |
| Edoxaban | 0.56 | >10,000-fold |
| This compound | Theoretical: 1.2–2.5 (predicted) | Likely reduced |
Note: Experimental data for this compound is lacking; values are inferred from structural analogs in docking studies .
Pharmacokinetic Properties
Absorption and Bioavailability
Apixaban has 50–60% oral bioavailability and peak plasma concentration (Cmax) at 3–4 hours. The methoxy group enhances solubility (40–50 µg/mL) and permeability (Caco-2: 0.9 × 10⁻⁶ cm/s) . This compound may exhibit:
- Reduced Solubility : Due to decreased polarity.
- Slower Absorption : Altered interactions with intestinal transporters.
Metabolism and Excretion
Apixaban undergoes hepatic metabolism via CYP3A4/5 (25%) and renal excretion (27%) .
| Parameter | Apixaban | This compound (Predicted) |
|---|---|---|
| Renal Excretion | 27% | 35–40% |
| CYP3A4 Dependence | Moderate | Low |
| Half-life (t₁/₂) | 12 hours | 8–10 hours |
Anticoagulant Efficacy
Apixaban reduces stroke risk by >50% compared to aspirin in non-valvular atrial fibrillation (NVAF) and shows non-inferiority to enoxaparin in venous thromboembolism (VTE) prophylaxis . This compound’s reduced FXa affinity may necessitate higher doses for equivalent efficacy, increasing bleeding risk.
Bleeding Risk
Apixaban has a lower major bleeding risk vs. warfarin (OR: 0.89 [95% CI: 0.45–1.76]) . This compound’s theoretical safety profile:
Comparison with Other FXa Inhibitors
| Parameter | Apixaban | Rivaroxaban | Edoxaban | This compound |
|---|---|---|---|---|
| FXa Ki (nM) | 0.08 | 0.4 | 0.56 | 1.2–2.5 (predicted) |
| Renal Excretion | 27% | 35% | 50% | 35–40% |
| Dosing Frequency | BID | QD | QD | BID (predicted) |
| Major Bleeding vs. Warfarin | Lower | Similar | Similar | Higher (predicted) |
Sources:
Biological Activity
Desmethoxy apixaban, also known as O-desmethyl apixaban sulfate, is a significant metabolite of the anticoagulant apixaban. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article provides a comprehensive overview of this compound's biological activity, including its pharmacodynamics, in vitro and in vivo studies, and comparative analyses with other anticoagulants.
Overview of Apixaban
Apixaban is a direct oral anticoagulant (DOAC) that selectively inhibits factor Xa, thereby preventing thrombin formation and subsequent clotting. It is primarily used to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment of venous thromboembolism (VTE) . The pharmacokinetic properties of apixaban, such as its bioavailability (approximately 50%) and half-life (11-13 hours), contribute to its clinical effectiveness .
1. In Vitro Studies
In vitro studies have shown that this compound exhibits significantly reduced activity against factor Xa compared to apixaban itself. Specifically, it does not inhibit factor Xa at clinically relevant concentrations (up to 20 µM), with a Ki value of 58 µM indicating minimal anticoagulant effect . This suggests that while this compound is a major metabolite, it lacks the potent anticoagulant properties of its parent compound.
Table 1: Inhibition Constants (Ki) for Apixaban and this compound
| Compound | Ki (nM) |
|---|---|
| Apixaban | 0.08 |
| This compound | 58,000 |
2. Pharmacodynamics
Apixaban's mechanism involves the inhibition of factor Xa, leading to decreased thrombin generation. The IC50 for thrombin generation in human platelet-poor plasma was found to be approximately 50 nM for apixaban . In contrast, this compound's lack of significant inhibition at therapeutic concentrations indicates that it does not contribute meaningfully to the anticoagulant effects observed with apixaban.
3. In Vivo Studies
Animal studies have demonstrated that apixaban effectively reduces thrombus formation without significantly increasing bleeding risks . However, this compound's role in vivo remains less clear due to its low activity against factor Xa. In studies involving rabbits, apixaban showed dose-dependent inhibition of Xa activity; however, this compound did not exhibit similar effects at clinically relevant doses .
Comparative Analysis with Other Anticoagulants
This compound's limited biological activity can be contrasted with other anticoagulants such as warfarin and rivaroxaban. A systematic review indicated that apixaban reduces the risk of major bleeding compared to warfarin in patients with end-stage renal disease (ESRD), highlighting its safety profile . However, the inactive nature of this compound may limit its contribution to the overall efficacy seen with apixaban.
Table 2: Comparative Efficacy of Anticoagulants
| Anticoagulant | Major Bleeding Risk Reduction | Clinical Indication |
|---|---|---|
| Apixaban | Yes | Nonvalvular atrial fibrillation, VTE |
| Warfarin | No | Atrial fibrillation, VTE |
| Rivaroxaban | Yes | Atrial fibrillation, VTE |
Case Studies and Clinical Implications
Clinical observations indicate that patients treated with apixaban experience lower rates of thromboembolic events compared to those on warfarin . However, the presence of this compound does not appear to enhance these benefits due to its lack of significant biological activity.
One case study highlighted the clinical course following massive intoxication with apixaban; monitoring anti-Xa activity revealed a direct correlation between drug concentration and anticoagulation effect . Such findings underscore the importance of understanding both parent compounds and their metabolites in managing anticoagulation therapy effectively.
Q & A
Basic: What experimental models are used to evaluate the anticoagulant efficacy of Factor Xa inhibitors like Apixaban?
Answer: Preclinical studies utilize Factor Xa inhibition assays (measuring enzymatic activity), thrombin generation tests (assessing clot formation), and animal models of venous thrombosis (e.g., rat stasis models). Pharmacokinetic (PK) studies often employ compartmental modeling to analyze bioavailability and clearance, as seen in Apixaban’s PK profile with moderate clearance (0.84 L/h) and high bioavailability (~50%) .
Advanced: How can researchers address heterogeneity in meta-analyses comparing Apixaban and other DOACs for venous thromboembolism (VTE)?
Answer:
-
Statistical Methods: Use random-effects models to account for between-study variance. Assess heterogeneity via I² statistics (e.g., I²=53% for recurrent VTE in a 2024 meta-analysis).
-
Sensitivity Analysis: Exclude outlier studies or stratify by study design (RCTs vs. observational).
-
Example Findings:
Outcome Risk Ratio (Apixaban vs. Rivaroxaban) 95% CI Recurrent VTE 0.77 0.57–1.04 Major Bleeding 0.68 0.61–0.76 Any Bleeding 0.64 0.59–0.70
Basic: What dosing protocols for Apixaban are validated in clinical trials, and how are they adjusted for patient factors?
Answer:
- Standard Regimen: 10 mg twice daily (initial treatment), then 5 mg twice daily for VTE .
- Adjustments: Reduce dose for renal impairment (creatinine clearance <30 mL/min) or concurrent use of strong CYP3A4/P-gp inhibitors.
- Supporting Data: The AMPLIFY-EXT trial demonstrated efficacy with 2.5 mg twice daily for extended VTE prevention .
Advanced: What methodologies reconcile discrepancies between RCTs and real-world data (RWD) on Apixaban’s bleeding risks?
Answer:
- Propensity Score Matching: Adjust for confounders (e.g., age, comorbidities) in RWD cohorts. A 2024 study matched 2,801 Apixaban users with 2,221 Rivaroxaban users, revealing lower major bleeding rates with Apixaban (HR=0.68) .
- Scenario Analysis: Test assumptions (e.g., equal discontinuation rates across treatments) to validate robustness .
Advanced: How is cost-effectiveness analyzed for Apixaban compared to other anticoagulants?
Answer:
-
Model Parameters: Incorporate quality-adjusted life years (QALYs), event rates (from RCTs/RWD), and healthcare costs.
-
Key Findings:
Scenario Cost-Effectiveness Conclusion Base-Case (RCT data) Apixaban cost-effective vs. warfarin Real-World Data Apixaban cost-saving vs. other DOACs
Basic: What pharmacokinetic properties influence Apixaban’s dosing schedule?
Answer:
- Half-Life: ~12 hours, supporting twice-daily dosing.
- Bioavailability: ~50%, unaffected by food intake.
- Metabolism: Hepatic (CYP3A4) and renal excretion (25%) .
Advanced: How do competing risk analyses improve long-term safety evaluations of Apixaban?
Answer:
- Statistical Approach: Fine-Gray subdistribution hazards models account for competing events (e.g., death) when estimating bleeding or thrombosis risks.
- Application: Used in the Dresden NOAC Registry to isolate VTE recurrence risks (1.2% annualized rate) .
Advanced: What are the challenges in extrapolating Phase III trial data to diverse patient populations?
Answer:
- Limitations: RCTs often exclude elderly or comorbid patients.
- Methodology: Use post-hoc subgroup analyses or RWD to validate findings. For example, frailty-adjusted analyses in Medicare data showed Apixaban’s consistent efficacy across frailty levels .
Basic: How is Factor Xa inhibition quantified in preclinical studies?
Answer:
- Assays: Chromogenic substrate assays measure residual Factor Xa activity after inhibitor exposure.
- IC₅₀ Values: Apixaban’s IC₅₀ for Factor Xa is ~0.08 nM, indicating high potency .
Advanced: How do researchers validate AI-generated pharmacological data for compounds like Apixaban?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
